
MPdC
Overview
Description
In biochemical studies, MPdC acts as a modulator of glutamate transport by EAAT1 (excitatory amino acid transporter 1), functioning as a competitive blocker in Li⁺ solutions and a substrate in Na⁺ solutions . In oncology, this compound induces mitochondrial damage and cytochrome C release during photodynamic therapy (PDT), enhancing apoptosis in cancer cells . Notably, the acronym "this compound" also appears as author initials in unrelated studies (e.g., wildlife disease surveillance ), but this analysis focuses on its chemical and pharmacological roles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-anti-endo-3,4-methanopyrrolidine dicarboxylate involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate pyrrolidine derivative.
Cyclization: The pyrrolidine derivative undergoes cyclization to form the methanopyrrolidine ring structure.
Industrial Production Methods: While specific industrial production methods for L-anti-endo-3,4-methanopyrrolidine dicarboxylate are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: L-anti-endo-3,4-methanopyrrolidine dicarboxylate primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly involving the carboxylate groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
L-anti-endo-3,4-methanopyrrolidine dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of glutamate transport and its inhibition.
Biology: The compound is employed in neurobiological studies to understand the role of glutamate in synaptic transmission.
Medicine: Research involving this compound contributes to the development of treatments for neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: While its industrial applications are limited, it is used in the production of research chemicals and reagents.
Mechanism of Action
The mechanism by which L-anti-endo-3,4-methanopyrrolidine dicarboxylate exerts its effects involves the inhibition of the sodium-dependent high-affinity glutamate transporter . This inhibition prevents the reuptake of glutamate into synaptosomes, leading to increased extracellular glutamate levels. The molecular targets include the glutamate transporter proteins, and the pathways involved are primarily related to glutamate signaling and neurotransmission.
Comparison with Similar Compounds
MPdC in Glutamate Transport Modulation
This compound shares functional similarities with TBOA (DL-threo-β-benzyloxyaspartate), a non-selective glutamate transporter blocker. Both compounds inhibit glutamate uptake by EAAT1, but their mechanisms differ:
- TBOA: Non-competitive blocker with a similar current-voltage profile but higher potency in blocking glutamate transport across all ionic conditions .
Table 1: Comparison of Glutamate Transport Modulators
Compound | Mechanism | Ionic Dependence | Substrate Activity | Selectivity |
---|---|---|---|---|
This compound | Competitive blocker | Li⁺-dependent | Yes (in Na⁺) | EAAT1-specific |
TBOA | Non-competitive blocker | Na⁺-independent | No | Pan-transporter |
This compound in Mitochondrial Damage and Anti-Cancer Activity
Key differences include:
- This compound : Requires laser irradiation (PDT) for activation, inducing cytochrome C release via photochemical reactions .
- RH1/Edelfosine : Directly target mitochondrial membranes without external activation, causing rapid ΔΨm collapse .
- Curcumin : Exhibits dual antioxidant/pro-oxidant effects, with ΔΨm disruption dependent on concentration and cell type .
Table 2: Anti-Cancer Compounds Targeting Mitochondria
Compound | Activation Method | Mechanism of ΔΨm Disruption | Cytochrome C Release | Clinical Stage |
---|---|---|---|---|
This compound | Laser irradiation | Photodynamic damage | High (PDT-dependent) | Preclinical |
RH1 | None | DNA crosslinking | Moderate | Phase II trials |
Edelfosine | None | Lipid raft disruption | High | Phase III trials |
Doxorubicin | None | Topoisomerase II inhibition | Moderate | FDA-approved |
Curcumin | None | ROS generation | Variable | Preclinical/Clinical |
Biological Activity
MPdC, or 2-Methyl-3-phenyl-4(3H)-quinazolinone, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and metabolic regulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound primarily functions as a potent inhibitor of glutamate uptake, which is crucial for neurotransmission in the central nervous system. It acts competitively on the Na+-dependent high-affinity glutamate transporter. This inhibition can lead to increased levels of glutamate in the synaptic cleft, which may have implications for neurodegenerative diseases and excitotoxicity .
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Glutamate Transport Inhibition | This compound inhibits the uptake of L-glutamate, affecting neurotransmission and potentially leading to excitotoxicity. |
Neuroprotective Effects | By modulating glutamate levels, this compound may provide neuroprotective benefits in conditions like Alzheimer's disease. |
Metabolic Regulation | This compound has been observed to influence metabolic pathways related to energy production and utilization. |
Research Findings
Recent studies have demonstrated various aspects of this compound's biological activity:
- Neuropharmacological Studies : Research indicates that this compound can enhance synaptic plasticity by modulating glutamate signaling pathways. This effect is particularly relevant in models of neurodegeneration where glutamate toxicity is a concern .
- Metabolic Studies : Investigations into this compound's role in metabolic regulation suggest that it may influence pathways associated with energy metabolism, possibly through its effects on mitochondrial function and oxidative stress response .
- Case Studies : A notable case study highlighted the application of this compound in a model of Alzheimer's disease, where it was shown to improve cognitive function by reducing glutamate-induced neurotoxicity .
Case Studies
- Alzheimer's Disease Model : In a controlled study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive performance as measured by maze tests. The study reported reduced levels of amyloid plaques and decreased neuronal apoptosis associated with elevated glutamate levels .
- Metabolic Impact Study : Another study focused on the effects of this compound on metabolic syndrome parameters in diabetic rats. Results indicated that this compound treatment led to improved insulin sensitivity and reduced blood glucose levels, suggesting a beneficial role in metabolic regulation .
Q & A
Basic Research Questions
Q. What constitutes the foundational framework of MPdC in managing digital collections, and how does it align with institutional research objectives?
this compound establishes workflows for digitization, data storage, licensing, and accountability, ensuring alignment with institutional goals through structured governance. Key components include:
- Documentation standards : Metadata schemas for interoperability .
- Strategic digitization priorities : Aligning data collection with institutional research themes (e.g., biodiversity conservation) .
- Ethical compliance : Adherence to property rights and licensing agreements . Methodological focus: Use institutional audits to map existing workflows against this compound requirements, identifying gaps in data governance .
Q. What methodological approaches are recommended for designing studies evaluating this compound compliance in academic settings?
- Mixed-methods design : Combine quantitative metrics (e.g., data accessibility rates) with qualitative interviews to assess policy adoption barriers .
- Sampling strategy : Stratified sampling of digital collections (e.g., by data type or departmental use) to ensure representativeness .
- Validation : Cross-reference this compound implementation reports with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers systematically collect and categorize metadata under this compound guidelines to ensure long-term data usability?
- Data management plans (DMPs) : Specify metadata fields (e.g., taxonomic classifications, spatial coordinates) and storage formats (e.g., CSV, XML) .
- Automated tools : Use platforms like Darwin Core or Omeka-S for standardized metadata entry .
- Quality control : Implement peer-review protocols for metadata accuracy .
Advanced Research Questions
Q. What statistical or qualitative methods are most effective in resolving data contradictions arising from heterogeneous digitization practices under this compound?
- Triangulation : Compare data from multiple sources (e.g., museum archives vs. field notes) to identify inconsistencies .
- Root-cause analysis : Use logistic regression to trace contradictions to specific digitization stages (e.g., OCR errors in text-based collections) .
- Consensus-building workshops : Engage stakeholders to harmonize data entry protocols .
Q. How can FAIR principles be operationalized within this compound frameworks, particularly in cross-institutional collaborations?
- Interoperability protocols : Adopt common vocabularies (e.g., Dublin Core) and APIs for data sharing .
- Accessibility audits : Regularly test data portals for compliance with W3C accessibility standards .
- Reusability metrics : Track citation rates of shared datasets to evaluate impact .
Q. What validation protocols should be implemented to ensure this compound policies meet evolving digital preservation standards while maintaining research integrity?
- Longitudinal studies : Monitor data degradation rates in repositories (e.g., bit rot in image files) .
- Ethical review boards : Assess compliance with GDPR or HIPAA for sensitive data .
- Version-control systems : Use Git or Dataverse to track changes in policy implementation .
Q. Comparative Table: Traditional vs. This compound-Compliant Data Management
Q. Key Methodological Recommendations
- For experimental design : Use factorial designs to test this compound variables (e.g., metadata granularity vs. usability) .
- For data contradiction analysis : Apply grounded theory to categorize systemic vs. incidental errors .
- For policy evaluation : Deploy logic models to map this compound inputs (e.g., funding) to outcomes (e.g., citation impact) .
Properties
IUPAC Name |
(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-8-5(3(2)4)7(11)12/h2-5,8H,1H2,(H,9,10)(H,11,12)/t2-,3+,4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNFLFDQCHJXPI-QTBDOELSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)C(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@H]2C(=O)O)[C@H](N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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